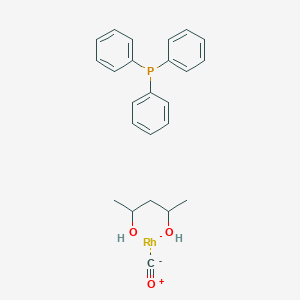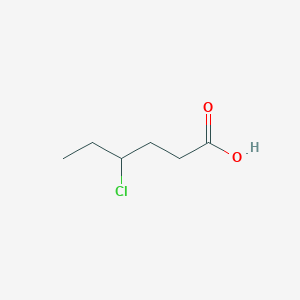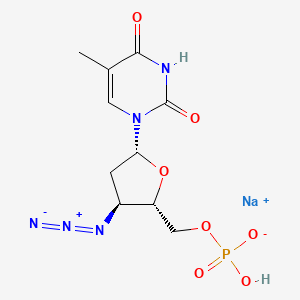
3'-Azido-3'-deoxythymidine 5'-Monophosphate Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Azido-3’-deoxythymidine 5’-Monophosphate Sodium Salt is a chemical compound with the molecular formula C10H13N5NaO7PThis compound is particularly significant in biochemical and virology research due to its role in inhibiting certain DNA polymerase enzymes, especially in the context of viral replication .
准备方法
The synthesis of 3’-Azido-3’-deoxythymidine 5’-Monophosphate Sodium Salt involves several steps:
Starting Material: The synthesis begins with thymidine, a nucleoside component of DNA.
Azidation: Thymidine undergoes azidation to introduce the azido group at the 3’ position, forming 3’-Azido-3’-deoxythymidine.
Phosphorylation: The azidothymidine is then phosphorylated at the 5’ position using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled conditions to yield 3’-Azido-3’-deoxythymidine 5’-Monophosphate.
Sodium Salt Formation: Finally, the monophosphate is converted to its sodium salt form by neutralization with sodium hydroxide.
Industrial production methods typically involve large-scale synthesis using similar steps but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the stability and integrity of the compound.
化学反应分析
3’-Azido-3’-deoxythymidine 5’-Monophosphate Sodium Salt undergoes various chemical reactions:
Oxidation and Reduction: The azido group can be reduced to an amine group under specific conditions, although this is less common in practical applications.
Substitution Reactions: The azido group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Phosphorylation and Dephosphorylation: The compound can undergo further phosphorylation to form di- and triphosphate derivatives, which are biologically active forms.
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3’-Azido-3’-deoxythymidine 5’-Monophosphate Sodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of nucleotide analogs and other derivatives for various biochemical studies.
Biology: The compound is employed in studies involving DNA synthesis and repair mechanisms, particularly in the context of viral replication.
Medicine: It serves as a key intermediate in the development of antiviral drugs, especially those targeting HIV. Its triphosphate form is an active inhibitor of HIV reverse transcriptase.
Industry: The compound is used in the production of diagnostic reagents and as a standard in analytical chemistry
作用机制
The primary mechanism of action of 3’-Azido-3’-deoxythymidine 5’-Monophosphate Sodium Salt involves its conversion to the triphosphate form within cells. This triphosphate form inhibits the activity of HIV reverse transcriptase, an enzyme crucial for the replication of the virus. By incorporating into the viral DNA, it causes chain termination, thereby preventing the synthesis of viral DNA and subsequent replication of the virus .
相似化合物的比较
3’-Azido-3’-deoxythymidine 5’-Monophosphate Sodium Salt can be compared with other nucleoside analogs such as:
2’,3’-Dideoxycytidine (ddC): Another nucleoside analog used in antiviral therapy, particularly for HIV.
2’,3’-Dideoxyinosine (ddI): Similar to ddC, it is used in the treatment of HIV and works by inhibiting reverse transcriptase.
Lamivudine (3TC): A nucleoside analog that is also used to treat HIV and hepatitis B.
The uniqueness of 3’-Azido-3’-deoxythymidine 5’-Monophosphate Sodium Salt lies in its specific azido group at the 3’ position, which is crucial for its antiviral activity. This structural feature distinguishes it from other nucleoside analogs and contributes to its effectiveness in inhibiting viral replication .
属性
分子式 |
C10H13N5NaO7P |
|---|---|
分子量 |
369.20 g/mol |
IUPAC 名称 |
sodium;[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P.Na/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(22-8)4-21-23(18,19)20;/h3,6-8H,2,4H2,1H3,(H,12,16,17)(H2,18,19,20);/q;+1/p-1/t6-,7+,8+;/m0./s1 |
InChI 键 |
FVNHKXYKJMCQDY-HNPMAXIBSA-M |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)[O-])N=[N+]=[N-].[Na+] |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)[O-])N=[N+]=[N-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3R)-2-(fluoromethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B13403358.png)
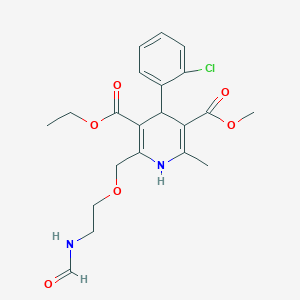
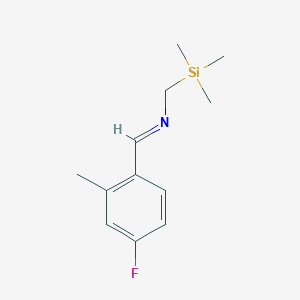
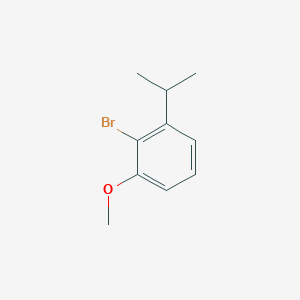
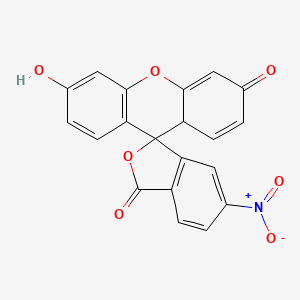
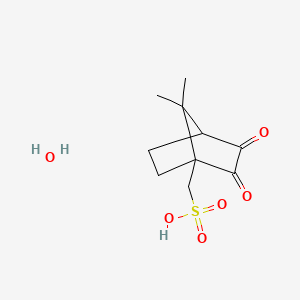
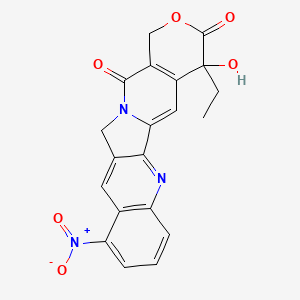
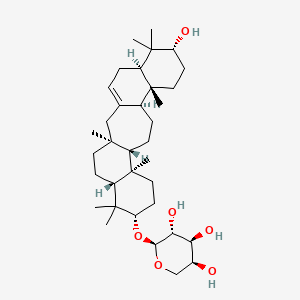

![(2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Ethyl Ester](/img/structure/B13403412.png)
